
3-(5-(1-((5-chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-(1-((5-chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C14H11ClN4O4S2 and its molecular weight is 398.84. The purity is usually 95%.
BenchChem offers high-quality 3-(5-(1-((5-chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-(1-((5-chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Researchers have synthesized a series of compounds by reacting specific chemical structures with Benzene sulfonyl chloride in the presence of pyridine. These compounds were characterized by their IR, 1H NMR, and Spectroscopic data, providing foundational knowledge for further applications in scientific research (Shah et al., 2014).
Antimicrobial Activity
The synthesized compounds have been tested for their antibacterial and antifungal activities. For instance, a series of azetidinone derivatives exhibited antimicrobial activity against different strains of bacteria and fungi. These findings suggest potential applications of these compounds in developing new antimicrobial agents (Dodiya et al., 2012), (Prajapati & Thakur, 2014).
Potential Anticancer Agents
Research has identified novel apoptosis inducers within similar chemical structures, showing activity against several cancer cell lines. This highlights the potential of these compounds in cancer research, especially for inducing apoptosis in cancer cells (Zhang et al., 2005).
Antioxidant Activity
Novel derivatives have been designed to explore their potential activities as antioxidants. Some candidates showed higher antioxidant activity than standard compounds, indicating their promise in medicinal chemistry for optimization towards superior antioxidant lead compounds (Aziz et al., 2021).
Antibacterial Evaluation
The synthesis of new heterocyclic compounds containing a sulfonamido moiety aimed at developing antibacterial agents. Several of these compounds demonstrated high antibacterial activities, underscoring their potential use as antibacterial agents (Azab et al., 2013).
Molecular Docking Studies
Molecular docking studies have been conducted to understand the mode of action and potential of synthesized compounds as antitubercular agents. These studies provide insights into the design of future antibacterial and antitubercular compounds (Shingare et al., 2022).
Eigenschaften
IUPAC Name |
3-[5-[1-(5-chlorothiophen-2-yl)sulfonylazetidin-3-yl]-1,2,4-oxadiazol-3-yl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O4S2/c15-10-3-4-11(24-10)25(21,22)19-6-8(7-19)14-17-12(18-23-14)9-2-1-5-16-13(9)20/h1-5,8H,6-7H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVSGASQBQUFSAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=C(S2)Cl)C3=NC(=NO3)C4=CC=CNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

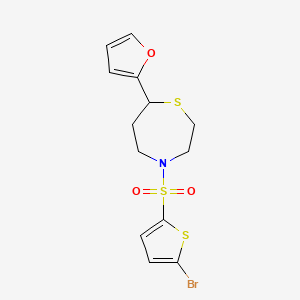
![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-(1-methylpyrazol-3-yl)methanone](/img/structure/B2573095.png)
![1,2-Diazaspiro[2.3]hex-1-ene-5-carboxylic acid](/img/structure/B2573096.png)
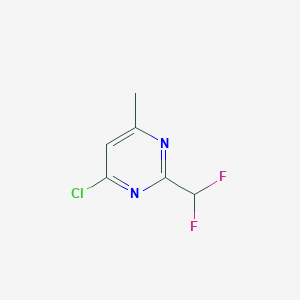
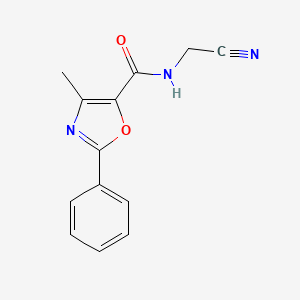
![Ethyl 4-[1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2573099.png)

![N-[(5-Tert-butyl-1,2-oxazol-3-yl)methyl]-1-(3,4-dihydro-1H-isochromen-1-yl)methanamine;hydrochloride](/img/structure/B2573102.png)
![N-[1-(2,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2573105.png)
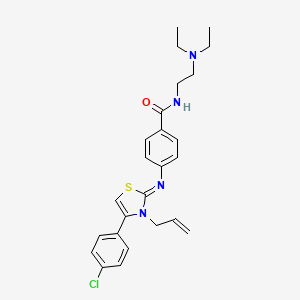

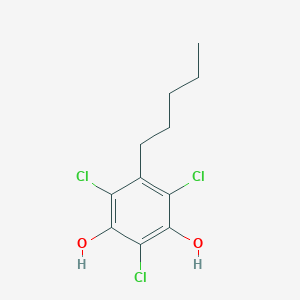
![8,9-dimethoxy-N-(4-methylbenzyl)-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2573115.png)
![(1S,4S)-Bicyclo[2.2.1]heptane-2,5-dione](/img/structure/B2573116.png)